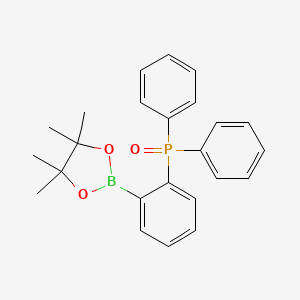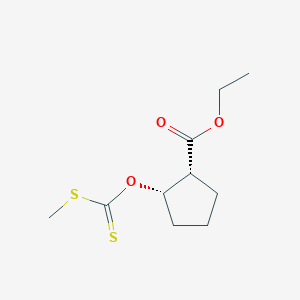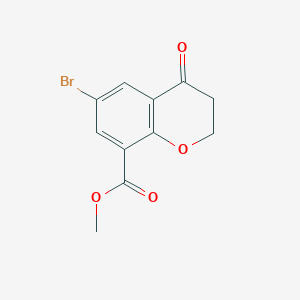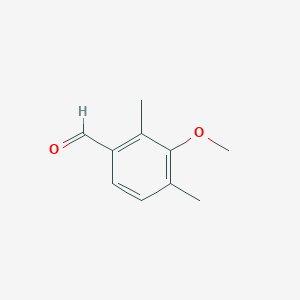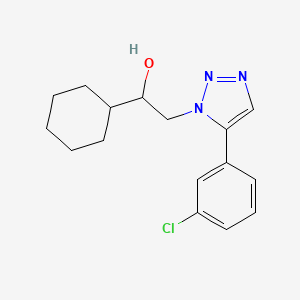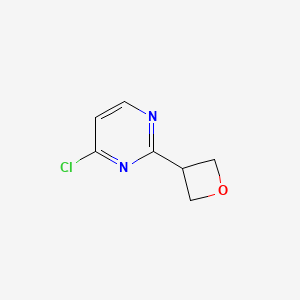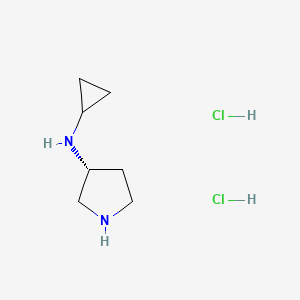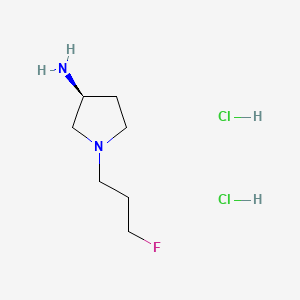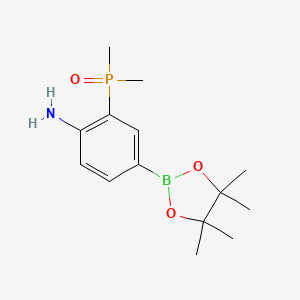![molecular formula C15H13FO3 B14026804 4'-Fluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14026804.png)
4'-Fluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Fluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and two methoxy groups attached to the biphenyl structure, along with an aldehyde functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves nucleophilic aromatic substitution reactions. One common method starts with commercially available fluoroarenes, which undergo nucleophilic aromatic substitution with sodium methoxide to introduce the methoxy groups . The resulting intermediate can then be subjected to Suzuki coupling reactions with chlorinated phenylboronic acids to form the desired biphenyl structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
4’-Fluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom and methoxy groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4’-Fluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Fluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
4’-Fluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
作用機序
The mechanism of action of 4’-Fluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is not well-documented. its reactivity can be attributed to the presence of the aldehyde group, which can participate in various nucleophilic addition reactions. The fluorine atom and methoxy groups can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
- 3,4-Difluoro-3’-nitro-1,1’-biphenyl (DFNBP)
- 3,4-Difluoro-3’-nitro-1,1’-biphenyl (DFNBP)
- (3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)-(methyl)sulfane (DFBPMS)
Uniqueness
4’-Fluoro-2,5-dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific arrangement of the fluorine atom, methoxy groups, and aldehyde functional group on the biphenyl structure. This unique arrangement imparts distinct electronic properties and reactivity patterns, making it valuable for specific applications in synthetic chemistry and materials science .
特性
分子式 |
C15H13FO3 |
|---|---|
分子量 |
260.26 g/mol |
IUPAC名 |
4-(4-fluorophenyl)-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C15H13FO3/c1-18-14-8-13(10-3-5-12(16)6-4-10)15(19-2)7-11(14)9-17/h3-9H,1-2H3 |
InChIキー |
VXLRHFSIGDZXSD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C=O)OC)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


